molecular formula C10H17ClFNO2 B1480302 2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one CAS No. 2097998-73-5

2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one

Cat. No. B1480302
CAS RN: 2097998-73-5
M. Wt: 237.7 g/mol
InChI Key: XWZPFKAYJQQZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one, or 2-CEHP, is a chlorinated piperidine derivative that is used as a synthetic intermediate in the production of pharmaceuticals and other compounds. It is a colorless liquid with a boiling point of 101.2 °C and a melting point of -20.4 °C. 2-CEHP is used as a starting material for the synthesis of a wide range of compounds, including β-blockers, non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants.

Scientific Research Applications

Synthesis and Radiochemical Applications

Research by Czeskis (1998) details the synthesis of a radioactively labeled compound, demonstrating the utility of certain chemical structures in the development of radiopharmaceuticals or tracers for medical imaging and research.

Neuroreceptor Antagonists

Work by Butler et al. (1998) describes the synthesis and characterization of a compound acting as an antagonist for NMDA receptors, suggesting potential research applications in neuroscience, particularly in studying neuroprotective strategies or neurological disorders.

Antimicrobial Activity

The study by Egawa et al. (1984) explores the synthesis and antibacterial activity of certain analogs, highlighting the role of chemical synthesis in developing new antimicrobial agents.

Molecular Structure Analysis

Research presented by Salian et al. (2018) focuses on the synthesis, crystal structure, and Hirshfeld surface analysis of chalcone derivatives, indicating the importance of such compounds in structural chemistry and material science.

Alpha-1 Receptor Antagonistic Activity

The synthesis and α1 receptor antagonistic activity of certain derivatives, as reported by Hon (2013), suggest potential applications in developing therapeutics targeting cardiovascular or urinary tract disorders.

properties

IUPAC Name

2-chloro-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClFNO2/c1-7(11)10(15)13-5-3-9(14)8(6-13)2-4-12/h7-9,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZPFKAYJQQZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C(C1)CCF)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one
Reactant of Route 3
2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one
Reactant of Route 4
2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one
Reactant of Route 5
2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one
Reactant of Route 6
2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one

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